Leucocyanidin

概要

説明

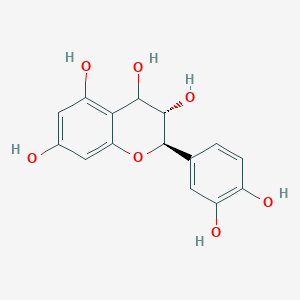

It is a type of flavonoid, specifically a flavan-3,4-diol, and is found in various plants such as horse chestnut, cashew, peanut, areca nut, and cherry . Leucocyanidin is an important intermediate in the biosynthesis of anthocyanins and proanthocyanidins, which are compounds responsible for the pigmentation in plants .

準備方法

Synthetic Routes and Reaction Conditions: Leucocyanidin can be synthesized from (+)-dihydroquercetin by reduction with sodium borohydride . The reaction involves the reduction of the carbonyl group in dihydroquercetin to form the corresponding alcohol, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from plant sources. The process includes the use of solvents and chromatographic techniques to isolate and purify this compound from plant extracts .

化学反応の分析

Types of Reactions: Leucocyanidin undergoes various chemical reactions, including oxidation, reduction, and condensation reactions .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form anthocyanidins, such as cyanidin. This reaction typically requires the presence of oxidizing agents like oxygen or hydrogen peroxide.

Reduction: this compound can be reduced to form catechin using reducing agents like sodium borohydride.

Condensation: this compound can condense with catechin to form procyanidins under acidic conditions.

Major Products Formed:

Oxidation: Cyanidin

Reduction: Catechin

Condensation: Procyanidins

科学的研究の応用

Antioxidant Properties

Leucocyanidin exhibits significant antioxidant properties, enabling it to scavenge free radicals and protect cells from oxidative stress. This characteristic is crucial in various studies aimed at understanding its role in preventing diseases related to oxidative damage. The compound's ability to mitigate oxidative stress has implications for health promotion and disease prevention.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. Its structural characteristics allow it to interact with biological molecules, potentially modulating inflammatory pathways . Such effects are being investigated for their relevance in chronic inflammatory conditions.

Antimicrobial Activity

This compound has been studied for its antimicrobial effects against various pathogens. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in the development of antimicrobial agents .

Functional Foods

In food science, this compound is recognized for its contribution to the color and health benefits of fruits and vegetables. Its antioxidant properties make it valuable in functional foods aimed at enhancing human health. The compound's role in improving the nutritional profile of food products is an area of active research.

Colorant in Food Products

As an intermediate in anthocyanin biosynthesis, this compound can influence the pigmentation of fruits and flowers. This property is exploited in the food industry to develop natural colorants derived from plant sources .

Potential Therapeutic Effects

Ongoing research is exploring the therapeutic potential of this compound against various diseases, including gastric ulcers. Studies have shown that extracts containing this compound from Litchi chinensis exhibit protective effects against aspirin-induced gastric ulcers in animal models. This suggests a possible application in gastrointestinal health.

Drug Development

The reactivity of this compound in electrophilic reactions positions it as a significant player in drug development processes. Its interactions with biological systems are being investigated for potential applications in pharmacotherapy .

Case Studies

作用機序

Leucocyanidin exerts its effects primarily through its antioxidant activity . It can donate electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues . The compound also interacts with various enzymes involved in the biosynthesis of flavonoids, influencing the production of other bioactive compounds .

類似化合物との比較

Catechin: A flavan-3-ol that is a major component of green tea and has antioxidant properties.

Quercetin: A flavonol known for its anti-inflammatory and antioxidant activities.

Cyanidin: An anthocyanidin responsible for the red, purple, and blue pigmentation in plants.

Leucocyanidin’s uniqueness lies in its ability to undergo various chemical transformations, making it a versatile intermediate in the biosynthesis of multiple bioactive compounds .

生物活性

Leucocyanidin is a leucoanthocyanidin, a type of flavonoid that plays a significant role in various biological activities. This compound is primarily recognized for its antioxidant properties, as well as its involvement in plant metabolism and potential therapeutic applications. The following sections detail its biological activity, including relevant data tables, case studies, and research findings.

This compound is synthesized in plants through the flavonoid biosynthetic pathway. It is formed from dihydroquercetin via the enzyme leucoanthocyanidin reductase (LAR). This process has been extensively studied in model legumes, such as Medicago truncatula, where recombinant enzymes have demonstrated the conversion of this compound to cyanidin, indicating its role in anthocyanin biosynthesis .

| Compound | Precursor | Enzyme | Product |

|---|---|---|---|

| This compound | Dihydroquercetin | LAR | (+)-Catechin |

| Cyanidin | This compound | ANS | Anthocyanins |

2.1 Antioxidant Activity

This compound exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress. Studies have shown that it can effectively neutralize reactive oxygen species (ROS), which are implicated in various diseases, including cancer and cardiovascular disorders .

Key Findings:

- This compound demonstrates higher reactivity in electrophilic reactions compared to other flavonoids, making it particularly effective in combating oxidative damage .

- In vitro studies indicate that this compound can enhance cellular defense mechanisms against oxidative stress .

2.2 Antimicrobial Properties

Research has highlighted the potential of this compound as an antimicrobial agent. It has been shown to inhibit the growth of various pathogenic bacteria and fungi, contributing to its medicinal value .

Case Study:

- A study on the effects of flavonoids, including this compound, found that these compounds exhibited significant bactericidal activity against strains such as Staphylococcus aureus and Escherichia coli .

3. Molecular Mechanisms

The biological activity of this compound is largely attributed to its structural features, which allow for various interactions at the molecular level:

- Electron Affinity: The presence of hydroxyl groups enhances its electron-donating ability, facilitating interactions with free radicals .

- Reactivity Patterns: this compound is more susceptible to nucleophilic attacks compared to other flavonoids, which may contribute to its antioxidant properties .

4. Comparative Analysis with Other Flavonoids

A comparative analysis of this compound with other flavonoids reveals distinct differences in reactivity and biological activity:

| Flavonoid | Antioxidant Activity | Antimicrobial Activity | Reactivity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Quercetin | Moderate | High | Moderate |

| Cyanidin | High | Low | High |

5. Conclusion

This compound is a promising compound within the flavonoid family, exhibiting notable antioxidant and antimicrobial activities. Its unique chemical properties facilitate various biological interactions that contribute to its potential therapeutic applications. Further research into its mechanisms and applications could enhance our understanding of this compound's role in health and disease management.

特性

IUPAC Name |

(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,13-21H/t13?,14-,15+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZWTSHAFILOTE-NOYMGPGASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(C3=C(C=C(C=C3O2)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H]2[C@H](C(C3=C(C=C(C=C3O2)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861994 | |

| Record name | Leucocyanidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-17-1 | |

| Record name | Leucocyanidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucocianidol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucocyanidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEUCOCIANIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAP1D6110C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。